molecular formula C13H13NOS B15156499 2-(1-Benzothiophen-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole

2-(1-Benzothiophen-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B15156499
M. Wt: 231.32 g/mol
InChI Key: FBWQTVDQCGDZHF-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a benzothiophene moiety fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothiophen-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzothiophene with ethyl bromoacetate, followed by cyclization with a suitable base to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(1-Benzothiophen-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene moiety can engage in π-π stacking interactions, while the oxazole ring may participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Benzothiophene-2-yl-3-ethyl-4,5-dihydro-1,3-oxazole
  • 2-(1-Benzothiophen-2-yl)-4-methyl-4,5-dihydro-1,3-oxazole
  • 2-(1-Benzothiophen-2-yl)-4-ethyl-1,3-oxazole

Uniqueness: 2-(1-Benzothiophen-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole is unique due to the specific positioning of the ethyl group and the dihydro nature of the oxazole ring. These structural features can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H13NOS/c1-2-10-8-15-13(14-10)12-7-9-5-3-4-6-11(9)16-12/h3-7,10H,2,8H2,1H3

InChI Key

FBWQTVDQCGDZHF-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(=N1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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